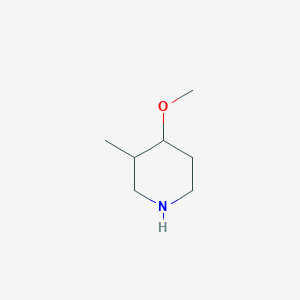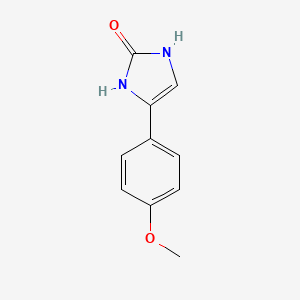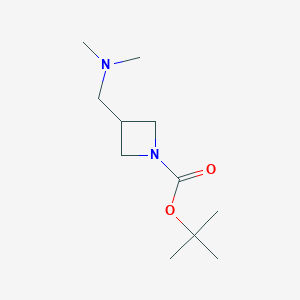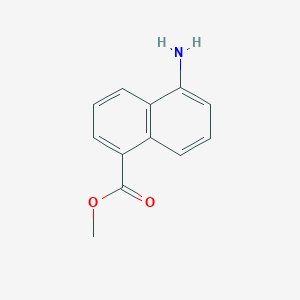![molecular formula C12H20N2S B1630005 [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine CAS No. 883531-77-9](/img/structure/B1630005.png)
[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine
Descripción general
Descripción
“[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine” is a chemical compound with the IUPAC name (1-methyl-4-piperidinyl)-N-(2-thienylmethyl)methanamine . It has a molecular weight of 224.37 . This compound is of interest due to its unique biochemical properties .
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable research . The synthesis process involves the reaction of the free base form of PHP with [11C]methyl trifluoromethanesulfonate at room temperature in N,N-dimethylformamide . The synthesized piperidone analogs have been bio-assayed for their varied activity .Molecular Structure Analysis
The molecular structure of “[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine” is characterized by a tertiary amine structure that makes it lipophilic . This property allows it to readily cross the blood-brain barrier (BBB) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.37 . The InChI code for the compound is 1S/C12H20N2S/c1-14-6-4-11(5-7-14)9-13-10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3 .Mecanismo De Acción
While the specific mechanism of action for “[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine” is not detailed in the search results, it’s known that similar compounds act on nicotinic and muscarinic receptors to mediate complex functions, such as attention, memory, cognition, and consciousness .
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-methylpiperidin-4-yl)-N-(thiophen-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14-6-4-11(5-7-14)9-13-10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIMBEKNTLFQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629571 | |
| Record name | 1-(1-Methylpiperidin-4-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine | |
CAS RN |
883531-77-9 | |
| Record name | 1-(1-Methylpiperidin-4-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




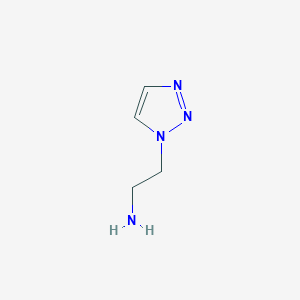


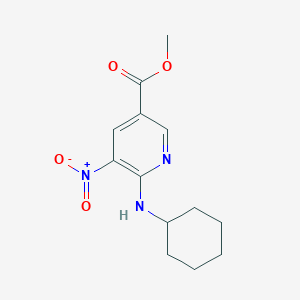

![Methyl 4-(4-chloro[1]benzothieno[2,3-d]pyrimidin-2-yl)cyclohexane-1-carboxylate](/img/structure/B1629931.png)
